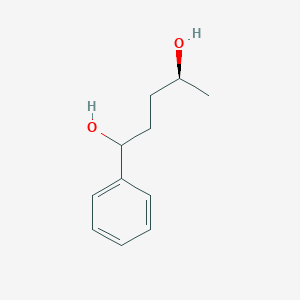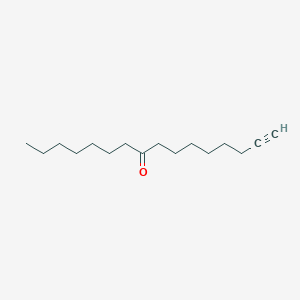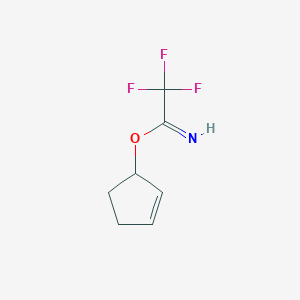![molecular formula C18H27NO B14213498 Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- CAS No. 830329-25-4](/img/structure/B14213498.png)
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, and a propynyl group substituted with a dibutylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Alkylation: Introduction of the propynyl group to the benzene ring.
Amination: Substitution of the propynyl group with a dibutylamino group.
Hydroxylation: Addition of the methanol group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the propynyl group to an alkyl group.
Substitution: Replacement of the dibutylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of alkylbenzenes.
Substitution: Formation of various substituted benzenes.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 4-[(dibutylamino)methyl]-: Similar structure but with a different substitution pattern.
Benzenemethanol, 3,5-dichloro-4-(dibutylamino)-: Contains additional chlorine atoms on the benzene ring.
Benzenemethanol, 4-(dimethylamino)-: Substituted with a dimethylamino group instead of a dibutylamino group.
Uniqueness
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is unique due to its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
830329-25-4 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
[4-[3-(dibutylamino)prop-1-ynyl]phenyl]methanol |
InChI |
InChI=1S/C18H27NO/c1-3-5-13-19(14-6-4-2)15-7-8-17-9-11-18(16-20)12-10-17/h9-12,20H,3-6,13-16H2,1-2H3 |
Clave InChI |
WPNMCBDHNRRKTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
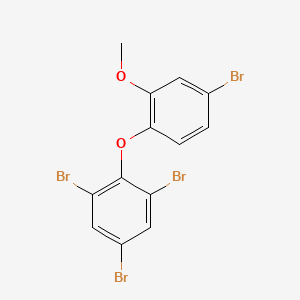
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
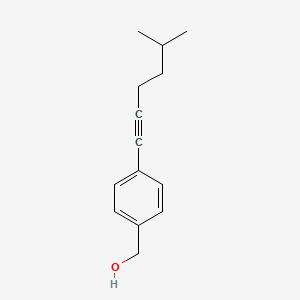
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
